An In-depth Technical Guide to 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic Acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic Acid: Synthesis, Properties, and Applications
A Note on the Subject Compound: Initial research indicates that detailed experimental data for 3',5-Difluoro-[1,1'-biphenyl]-3,4'-dicarboxylic acid is not extensively available in public literature. Therefore, this guide focuses on the well-characterized and structurally similar isomer, 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid (CAS No. 1261929-07-0). The principles, experimental methodologies, and applications discussed herein are highly relevant for researchers working with fluorinated biaryl compounds.
Introduction and Strategic Importance
3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid is a fluorinated aromatic dicarboxylic acid that has emerged as a critical building block in advanced materials and medicinal chemistry. The biphenyl scaffold provides a rigid and thermally stable core, while the carboxylic acid functionalities offer reactive sites for polymerization and derivatization.
The strategic incorporation of fluorine atoms at the 3 and 3' positions imparts unique physicochemical properties. Fluorine's high electronegativity and the strength of the C-F bond can significantly influence molecular conformation, electronic properties, metabolic stability, and intermolecular interactions.[1][2] These modifications are highly sought after in the development of high-performance polymers with enhanced thermal stability, improved solubility, and lower dielectric constants.[3] In the realm of drug discovery, such fluorinated scaffolds are valuable for creating novel therapeutic agents with improved pharmacokinetic profiles.[1]
This guide provides a comprehensive overview of the chemical properties, a representative synthesis protocol, spectroscopic characterization, and key applications of 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid, offering valuable insights for researchers and professionals in materials science and drug development.
Physicochemical and Structural Properties
The unique arrangement of functional groups in 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid dictates its physical and chemical behavior.
Molecular Structure
The molecule consists of two benzene rings linked by a single bond. Each ring is substituted with a carboxylic acid group at the 4-position and a fluorine atom at the 3-position. The substitution pattern influences the dihedral angle between the two phenyl rings, which in turn affects the molecule's overall shape and packing in the solid state.
Caption: Structure of 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Physicochemical Properties
A summary of the key physicochemical properties is provided in the table below. While an exact experimental melting point is not widely published, it is expected to be high due to the rigid aromatic structure and potential for intermolecular hydrogen bonding.
| Property | Value | Source |
| CAS Number | 1261929-07-0 | [4] |
| Molecular Formula | C₁₄H₈F₂O₄ | [5] |
| Molecular Weight | 278.21 g/mol | [5] |
| Appearance | Solid | [5] |
| Solubility | Improved solubility in organic solvents | [3] |
Synthesis and Purification
The synthesis of 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid can be achieved through several cross-coupling strategies. The Ullmann coupling, a copper-catalyzed reaction between two aryl halides, is a well-established method for creating biaryl linkages.[6][7]
Representative Synthesis: Ullmann Coupling
This protocol describes a representative synthesis based on the Ullmann coupling of a suitable halobenzoic acid derivative. The rationale for this approach is its reliability for symmetrical biaryl synthesis, although it often requires high temperatures.
Caption: Representative workflow for the synthesis of the target compound.
Experimental Protocol:
-
Activation of Copper (Optional but Recommended): To enhance reactivity, copper powder can be activated by washing with a dilute acid (e.g., HCl) to remove surface oxides, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 4-bromo-2-fluorobenzoic acid (2.0 eq) and activated copper powder (4.0 eq).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent, such as N,N-dimethylformamide (DMF), to the flask.
-
Reaction: Heat the mixture to 150-200 °C with vigorous stirring under a nitrogen atmosphere for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, the reaction mixture is poured into a large volume of water. The solution is then acidified with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Isolation: The resulting precipitate is collected by vacuum filtration and washed thoroughly with water to remove inorganic salts.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or acetic acid, to yield the pure 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex due to proton-proton and proton-fluorine coupling. The aromatic region (typically δ 7.0-8.5 ppm) would likely show a set of multiplets corresponding to the six aromatic protons. The two carboxylic acid protons would appear as a broad singlet far downfield (δ > 10 ppm), the exact position being dependent on the solvent and concentration.[8]
-
¹³C NMR: The carbon NMR spectrum would display signals for the 14 carbon atoms. Due to the molecule's symmetry, only seven distinct signals would be expected. The carboxylic acid carbons would appear at the downfield end of the spectrum (δ > 165 ppm). The aromatic carbons would resonate in the range of δ 110-160 ppm. The carbons directly bonded to fluorine would show a large one-bond coupling constant (¹JCF).[9]
-
¹⁹F NMR: The fluorine NMR spectrum would provide a clear indication of the fluorine environments. A single signal would be expected due to the symmetrical nature of the molecule.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| 2500-3300 | O-H (Carboxylic Acid) | Stretching (broad) |
| 1680-1710 | C=O (Carboxylic Acid) | Stretching |
| 1200-1300 | C-F | Stretching |
| 1600, 1450 | C=C (Aromatic) | Stretching |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The expected exact mass for C₁₄H₈F₂O₄ is 278.0385 g/mol . The mass spectrum would show the molecular ion peak [M]⁺ or related ions such as [M-H]⁻ depending on the ionization technique used.
Applications in Research and Industry
3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid serves as a versatile monomer and building block in several advanced applications.
High-Performance Polymers
This compound is a key monomer in the synthesis of fluorinated polyimides.[3] Polyimides are a class of high-performance polymers known for their exceptional thermal stability, chemical resistance, and mechanical properties.[10] The inclusion of the difluorobiphenyl unit can:
-
Enhance Thermal Stability: The rigid biphenyl core and strong C-F bonds contribute to a higher decomposition temperature.
-
Improve Solubility: The fluorine atoms can disrupt chain packing, making the resulting polyimides more soluble in organic solvents, which facilitates processing.[3]
-
Lower the Dielectric Constant: The low polarizability of the C-F bond helps to reduce the dielectric constant of the polymer, making these materials suitable for applications in microelectronics, such as flexible printed circuit boards and semiconductor applications.[3]
Metal-Organic Frameworks (MOFs)
The dicarboxylic acid functionalities make this molecule an excellent organic linker for the construction of Metal-Organic Frameworks (MOFs). MOFs are crystalline porous materials with applications in gas storage, separation, and catalysis.[11] The use of a fluorinated linker like 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid can be used to tune the properties of the MOF, such as pore size and surface chemistry, and potentially enhance its stability and selectivity for certain guest molecules.
Medicinal Chemistry
In drug discovery, the fluorinated biphenyl scaffold is of significant interest. The introduction of fluorine can block metabolic pathways, thereby increasing the half-life of a drug candidate.[1] It can also modulate the acidity (pKa) of nearby functional groups and influence binding affinity to biological targets through specific interactions. This makes the title compound a valuable starting point for the synthesis of novel bioactive molecules.
Safety and Handling
As a fine chemical, 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid requires careful handling to minimize exposure and ensure safety.
Hazard Identification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Recommended Precautions:
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[3]
First Aid Measures:
-
Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention if you feel unwell.
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
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ResearchGate. (n.d.). Scheme 1 Synthesis of terpolyimides [3,3′,4,4′-biphenyl tetracarboxylic... Retrieved from [Link]
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Ullmann Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
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MySkinRecipes. (n.d.). 3,3'-Difluoro-[1,1'-biphenyl]-4,4'-dicarboxylic acid. Retrieved from [Link]
- Google Patents. (n.d.). CN106518820A - Synthesis method of 3,3',4,4'-biphenyltetracarboxylic anhydride.
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MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]
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NIH. (n.d.). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies. Retrieved from [Link]
- Google Patents. (n.d.). US5081281A - Process for the preparation of 3,3',4,4'-biphenyltetracarboxylic acid and its derivatives.
- Google Patents. (n.d.). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
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JMU Scholarly Commons. (n.d.). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link]
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YouTube. (2023, March 26). Unlocking the Power of MOFs: Exploring the Most Promising Applications of Metal Organic Framework. Retrieved from [Link]
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Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
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Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]
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(Note: This is a placeholder image representing the described structure.)
